molecular formula C12H15NO2 B8302424 6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No.: B8302424
M. Wt: 205.25 g/mol
InChI Key: PNBAISGOCUGMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-methoxy-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C12H15NO2/c1-13-10-6-4-7-11(15-2)9(10)5-3-8-12(13)14/h4,6-7H,3,5,8H2,1-2H3

InChI Key

PNBAISGOCUGMRG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC2=C1C=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (prepared according to: Hassner, A.; Amit, B.; Marks, V.; Gottlieb, Hugo E., J. Org. Chem. 2003, 68(18), 6853-6858.) (300 mg, 1.57 mmol) in 15 mL of DMF was cooled to 0° C. in an ice bath, and to the solution was added NaH (60% in mineral oil) (70 mg, 1.73 mmol). After 10 minutes of stirring at 0° C., Iodomethane (270 mg, 1.88 mmol) was added to the solution. The reaction was allowed to warm to room temperature and upon completion (after 30 minutes) was quenched with ice and water. The aqueous solution was extracted 3× with diethyl ether, and the organic layers were washed with water and brine, dried with MgSO4, and concentrated to give 6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one as a yellow oil (quantitative yield). 1H-NMR (CDCl3) δ 7.22 (t, J=8.2 Hz, 1H), 6.80 (d, J=8.1 Hz, 1H), 6.75 (d, J=8.3 Hz, 1H), 3.84 (s, 3H), 3.33 (s, 3H), 2.52-3.09 (br pk, 2H), 2.29 (t, J=7.1 Hz, 2H), 2.12 (br s, 2H); LC/MS (ESI-pos) m/z 205.98 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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